N-ethyl-2-fluoro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide, also known as EFNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and has a molecular formula of C14H13FNO2S.
Wirkmechanismus
The mechanism of action of N-ethyl-2-fluoro-N-phenylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide, which can lead to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been found to exhibit neuroprotective activity by preventing the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has various advantages and limitations for lab experiments. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide is relatively easy to synthesize and has a high yield. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide is also stable under various conditions and can be stored for extended periods. However, N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has limited solubility in water and requires the use of organic solvents for experiments.
Zukünftige Richtungen
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has various potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Future research can focus on the development of N-ethyl-2-fluoro-N-phenylbenzenesulfonamide derivatives with improved activity and selectivity. Future research can also focus on the development of N-ethyl-2-fluoro-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, N-ethyl-2-fluoro-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been found to exhibit inhibitory activity against carbonic anhydrase enzymes, antitumor activity, anti-inflammatory activity, and neuroprotective activity. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has various advantages and limitations for lab experiments, and future research can focus on the development of N-ethyl-2-fluoro-N-phenylbenzenesulfonamide derivatives and N-ethyl-2-fluoro-N-phenylbenzenesulfonamide-based drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-ethyl-2-fluoro-N-phenylbenzenesulfonamide involves the reaction of N-ethyl-2-aminobenzenesulfonamide with phenylfluorocarbene. This reaction takes place in the presence of a base such as potassium tert-butoxide and a solvent such as tetrahydrofuran. The reaction yields N-ethyl-2-fluoro-N-phenylbenzenesulfonamide as a white solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has been found to exhibit inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and metabolic processes. N-ethyl-2-fluoro-N-phenylbenzenesulfonamide has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Eigenschaften
Produktname |
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide |
---|---|
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
N-ethyl-2-fluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2H2,1H3 |
InChI-Schlüssel |
AFHMAAPDVVJABJ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.